3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one
Description
Properties
IUPAC Name |
3-(3-chloro-4-fluoroanilino)-1-thiophen-2-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNOS/c14-10-8-9(3-4-11(10)15)16-6-5-12(17)13-2-1-7-18-13/h1-4,7-8,16H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTLKBYSGCPYNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCNC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one typically involves the following steps:
Formation of the Thienyl Group: The thienyl group can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a green solvent like ethanol.
Attachment of the 3-Chloro-4-fluorophenylamino Group: This step involves the coupling of the thienyl group with 3-chloro-4-fluoroaniline under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of aryl-substituted propan-1-one derivatives. Below is a comparative analysis of its structural and functional attributes against related molecules:
Key Observations:
- Thiophene vs. Benzene : The thien-2-yl group may confer distinct electronic properties (e.g., π-electron richness) and influence binding interactions in biological systems, unlike phenyl or methylphenyl substituents .
- Amino Group Variations: The primary amino group in the target compound contrasts with secondary/tertiary amines (e.g., diisopropylamino in ), affecting solubility and hydrogen-bonding capacity .
Physicochemical Properties
Biological Activity
3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structural features, particularly the presence of a chloro-fluoro aromatic ring and a thienyl moiety, suggest various pharmacological applications. This article explores the biological activity of this compound, emphasizing its mechanisms of action, efficacy in different biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H11ClFNOS, with a molecular weight of 283.75 g/mol. The compound features a thienyl group linked to an amino group that is further substituted with a chlorofluorophenyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C13H11ClFNOS |
| Molecular Weight | 283.75 g/mol |
| CAS Number | 1310358-53-2 |
| Boiling Point | Not available |
Research indicates that compounds containing the 3-chloro-4-fluorophenyl motif exhibit notable inhibitory effects on tyrosinase (EC 1.14.18.1), an enzyme crucial for melanin production. Tyrosinase inhibitors are sought after for their potential applications in treating hyperpigmentation disorders and neurodegenerative diseases like Parkinson's disease, where melanin overproduction is implicated .
Tyrosinase Inhibition
A study demonstrated that the incorporation of the 3-chloro-4-fluorophenyl fragment into various chemotypes significantly enhances their inhibitory activity against tyrosinase derived from Agaricus bisporus. The presence of the chlorine and fluorine atoms was found to improve binding affinity and inhibitory potency through enhanced interactions with the enzyme's active site .
Biological Assays and Efficacy
The biological activity of this compound has been evaluated through various assays:
- Tyrosinase Inhibition Assay : The compound showed significant inhibition of tyrosinase activity, with IC50 values indicating its potential as a therapeutic agent against skin pigmentation disorders.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could contribute to its protective effects in neurodegenerative conditions.
Case Study 1: Tyrosinase Inhibition
In an experimental setup, several derivatives of compounds containing the 3-chloro-4-fluorophenyl group were synthesized and tested for their ability to inhibit tyrosinase. The results indicated that modifications in the substituents on the aromatic ring could lead to enhanced inhibitory effects, demonstrating structure-activity relationships crucial for drug development .
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective potential of similar compounds against oxidative stress-induced neuronal damage. The results suggested that compounds with thienyl structures could mitigate neuronal apoptosis, highlighting their dual role as tyrosinase inhibitors and neuroprotective agents .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-[(3-Chloro-4-fluorophenyl)amino]-1-thien-2-ylpropan-1-one, and how can reaction yields be improved?
- Methodology :
-
Step 1 : Condensation of 3-chloro-4-fluoroaniline with thiophene-2-carboxaldehyde via Schiff base formation under reflux in methanol or ethanol (4–6 h, 60–80°C) .
-
Step 2 : Nucleophilic substitution or Michael addition to introduce the propan-1-one moiety. For example, reacting the intermediate with acetyl chloride or a ketone derivative in the presence of a base (e.g., NaH or K₂CO₃) .
-
Yield Optimization : Use catalytic acid (e.g., HCl) for imine formation and inert atmosphere (N₂/Ar) to prevent oxidation. Monitor reaction progress via TLC or HPLC.
Reaction Conditions Catalyst/Reagent Yield Range Schiff base formation (MeOH) HCl (cat.) 50–65% Ketone functionalization (THF) NaH 60–75%
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?
- NMR :
- ¹H NMR : Identify aromatic protons (δ 6.8–8.2 ppm for thiophene and chlorophenyl groups) and amine NH (δ ~5.5 ppm, broad).
- ¹³C NMR : Carbonyl C=O (δ ~195 ppm), thiophene C-S (δ ~125–140 ppm) .
Advanced Research Questions
Q. What strategies are effective for resolving crystallographic data inconsistencies in X-ray diffraction studies of this compound?
- Data Collection : Use high-resolution synchrotron radiation or a rotating anode source to improve data completeness (>95%) and redundancy.
- Refinement : Employ SHELXL for small-molecule refinement. Address twinning (common in halogenated aromatics) using TWIN/BASF commands .
- Validation : Check for residual electron density peaks (>0.5 eÅ⁻³) and adjust hydrogen bonding models using Mercury or Olex2 .
| SHELX Parameters | Typical Values |
|---|---|
| R-factor (final) | <0.05 |
| Twin fraction (BASF) | 0.2–0.4 |
| Hydrogen bonding (D–H···A) | 2.5–3.2 Å |
Q. How can density functional theory (DFT) predict the nonlinear optical (NLO) properties of this compound?
- Computational Setup :
- Geometry optimization at B3LYP/6-311G(d,p) level.
- Calculate hyperpolarizability (β) and dipole moment (μ) using Gaussian or ORCA .
- Key Insights :
- The thiophene ring and electron-withdrawing Cl/F groups enhance charge transfer, increasing β values.
- Compare with experimental SHG efficiency (e.g., Kurtz-Perry powder method) to validate computational models .
Q. What mechanistic insights explain conflicting reactivity data in nucleophilic substitution reactions involving the chlorofluorophenyl group?
- Contradiction Analysis :
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor SN2 pathways, while protic solvents (MeOH) promote SN1.
- Steric Hindrance : Bulkier nucleophiles (e.g., tert-butoxide) may show lower reactivity due to the ortho-fluorine substituent .
- Experimental Design :
- Use kinetic isotopic labeling (e.g., ¹⁸O in H₂O) or Hammett plots to differentiate mechanisms.
Structure-Activity Relationship (SAR) Focus
Q. How does the substitution pattern (Cl/F positions) influence the compound’s binding affinity in kinase inhibition assays?
- Methodology :
- Synthesize analogs with Cl/F at meta/para positions.
- Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization or SPR.
- Key Finding : The 3-Cl-4-F configuration maximizes hydrophobic interactions in ATP-binding pockets, improving IC₅₀ by 2–3 fold vs. unsubstituted analogs .
Data Conflict Resolution
Q. How should researchers address discrepancies in reported hydrogen bonding networks for similar compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
